molecular formula C12H13BrOS B8050465 7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol

7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol

Cat. No.: B8050465
M. Wt: 285.20 g/mol
InChI Key: VINKJDAMETWNJP-UHFFFAOYSA-N
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Description

7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromine atom attached to a spiro[3,4-dihydrothiochromene] core, which is further fused with a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as spiro[3,4-dihydrothiochromene-2,1’-cyclobutane], followed by the introduction of the hydroxyl group through a controlled oxidation process. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents like pyridinium chlorochromate (PCC) or other mild oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of spiro[3,4-dihydrothiochromene-2,1’-cyclobutanone].

    Reduction: Formation of spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine
  • 7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-methanol

Uniqueness

7-Bromospiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-ol is unique due to its specific combination of a bromine atom and a hydroxyl group within a spirocyclic framework. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

7-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrOS/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6,10,14H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINKJDAMETWNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(S2)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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